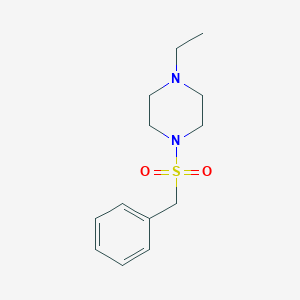

1-(Benzylsulfonyl)-4-ethylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2S |

|---|---|

Molecular Weight |

268.38 g/mol |

IUPAC Name |

1-benzylsulfonyl-4-ethylpiperazine |

InChI |

InChI=1S/C13H20N2O2S/c1-2-14-8-10-15(11-9-14)18(16,17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

InChI Key |

HGOXVZNUEXOIJA-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Medicinal Chemistry Research on 1 Benzylsulfonyl 4 Ethylpiperazine

Historical and Contemporary Significance of Piperazine (B1678402) Derivatives in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a well-established "privileged scaffold" in medicinal chemistry. nih.govgoogle.com Its journey in pharmacology began in the 1950s with its use as an anthelmintic agent. nih.gov Since then, the versatility of the piperazine core has led to its incorporation into a vast array of therapeutic agents. google.comnih.gov

The unique physicochemical properties of the piperazine moiety contribute to its widespread use. google.com The two nitrogen atoms can be substituted, allowing for the fine-tuning of a molecule's properties, such as solubility, basicity, and receptor-binding interactions. google.com This adaptability enables medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov

Historically, piperazine derivatives have been central to the development of drugs for a wide range of conditions. In contemporary drug discovery, the piperazine scaffold continues to be a crucial building block for novel therapeutic agents targeting a diverse set of biological targets, including receptors, enzymes, and ion channels. nih.govgoogle.com

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

| Oncology | Tyrosine kinase inhibitors (e.g., Imatinib) |

| Central Nervous System | Antipsychotics, Antidepressants |

| Infectious Diseases | Antivirals, Antibacterials, Antifungals |

| Cardiovascular Diseases | Anti-anginal agents |

| Allergic Disorders | Antihistamines |

Importance of the Benzylsulfonyl Moiety in Biologically Active Molecules and its Integration

The sulfonyl group (-SO2-) is a key functional group in a multitude of therapeutic agents. When incorporated into a molecule as a benzylsulfonyl moiety, it combines the structural and electronic properties of both the sulfonyl and benzyl (B1604629) groups. The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, which are crucial for binding to biological targets.

The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, provides a lipophilic character and can engage in various non-covalent interactions, such as van der Waals forces and pi-stacking, with amino acid residues in protein targets. The integration of the benzylsulfonyl moiety into a piperazine scaffold, as seen in 1-(Benzylsulfonyl)-4-ethylpiperazine, creates a molecule with a defined three-dimensional structure and a specific distribution of hydrophilic and lipophilic regions. This can influence the molecule's ability to cross biological membranes and interact with specific biological targets.

Overview of Current Research Trajectories Involving Substituted Piperazine Scaffolds

Current research involving substituted piperazine scaffolds is highly active and diverse, reflecting the enduring importance of this structural motif in medicinal chemistry. A significant focus of modern research is the development of piperazine derivatives with high selectivity for their intended biological targets to minimize off-target effects.

Recent studies have explored the synthesis and biological evaluation of novel piperazine derivatives for a variety of therapeutic applications. For instance, research into arylpiperazine-containing compounds continues to yield potential candidates for antidepressant and anxiolytic drugs. Furthermore, the development of piperazine-based inhibitors of enzymes such as kinases remains a major area of cancer research.

A key trend is the use of the piperazine scaffold as a linker to connect two different pharmacophores, creating hybrid molecules with dual or synergistic activities. The ease of substitution at the two nitrogen atoms of the piperazine ring facilitates the creation of large and diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.

Structural Similarities and Distinctions from other Key Piperazine Analogs

The pharmacological profile of a piperazine derivative is heavily influenced by the nature of the substituents on its nitrogen atoms. In this compound, the key structural features are the benzylsulfonyl group at the N1 position and the ethyl group at the N4 position.

Comparison with Clinically Relevant Piperazine Analogs:

Imatinib (B729) (Gleevec®): A cornerstone in cancer therapy, imatinib is a tyrosine kinase inhibitor. It features a more complex N-arylpiperazine moiety linked to a pyrimidinyl-aminophenyl group. Compared to the relatively simple structure of this compound, imatinib's extended and more rigid structure is specifically designed to fit into the ATP-binding pocket of the Bcr-Abl kinase.

Sildenafil (B151) (Viagra®): Used for the treatment of erectile dysfunction, sildenafil contains a piperazine ring with a methyl group at the N4 position and a more complex heterocyclic system attached to the N1 position. The N-methylpiperazine group in sildenafil is crucial for its solubility and pharmacokinetic properties.

Ziprasidone (B1663615) (Geodon®): An atypical antipsychotic, ziprasidone features a piperazine ring linking a benzisothiazole group to an oxindole (B195798) moiety. This complex structure allows it to interact with multiple neurotransmitter receptors.

The primary distinction of this compound from these and other clinical drugs lies in the specific combination of its substituents. The benzylsulfonyl group provides a different steric and electronic profile compared to the larger, often aromatic, substituents found in many marketed piperazine drugs. The ethyl group at the N4 position is a simple alkyl substituent that will influence the basicity and lipophilicity of the molecule differently than the methyl or more complex groups found in other analogs.

Table 2: Structural Comparison of Selected Piperazine Derivatives

| Compound | N1-Substituent | N4-Substituent | Primary Therapeutic Use |

| This compound | Benzylsulfonyl | Ethyl | Investigational |

| Imatinib | 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)phenyl]benzamide | (part of the larger substituent) | Cancer |

| Sildenafil | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Methyl | Erectile Dysfunction |

| Ziprasidone | 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | (part of the linker) | Schizophrenia |

The study of compounds like this compound, even in the absence of extensive specific research, contributes to the broader understanding of structure-activity relationships within the vast chemical space of piperazine derivatives. By analyzing the contributions of its individual structural components, researchers can gain insights that may inform the design of future therapeutic agents.

Synthetic Methodologies and Chemical Transformations of 1 Benzylsulfonyl 4 Ethylpiperazine and Its Analogs

Strategic Approaches to the Synthesis of Functionalized Piperazine (B1678402) Cores

The piperazine scaffold is a privileged structure in drug discovery, and its synthesis and functionalization are well-established fields of organic chemistry. The creation of a 1,4-disubstituted piperazine, such as 1-(benzylsulfonyl)-4-ethylpiperazine, requires careful control of regioselectivity.

Elaboration of Piperazine from Precursor Molecules

The piperazine ring itself can be constructed through various methods. A common industrial approach involves the reaction of ethanolamine (B43304) with ammonia (B1221849) over a catalyst. researchgate.net Another method is the cyclization of diethanolamine. researchgate.net More advanced and versatile methods for lab-scale synthesis often start from primary amines. For instance, sequential double Michael addition of nitrosoalkenes to a primary amine, followed by reductive cyclization, can afford substituted piperazines. mdpi.com

A prevalent laboratory-scale approach to unsymmetrically substituted piperazines involves the use of protecting groups. For example, piperazine can be monoprotected with a group like tert-butyloxycarbonyl (Boc). This allows for the selective functionalization of the unprotected nitrogen atom, followed by deprotection and subsequent reaction at the other nitrogen. mdpi.com

Regioselective Introduction of the Ethyl Group onto the Piperazine Ring

The introduction of the ethyl group onto the piperazine ring to form N-ethylpiperazine is a critical step. This can be achieved through several methods, with varying conditions and outcomes. One common laboratory method is the reaction of piperazine with an ethylating agent such as bromoethane. However, this reaction can lead to a mixture of mono- and di-ethylated products, necessitating careful control of reaction conditions and purification. To favor mono-alkylation, a large excess of piperazine is often used.

An alternative approach involves the reductive amination of piperazine with acetaldehyde. A more industrially scalable and catalytic method utilizes the reaction of piperazine with ethanol (B145695) in the presence of a suitable catalyst. A patented process describes the use of a Cu-Co-Mo/Al2O3 catalyst for this transformation, offering a high-yield route to N-ethylpiperazine. google.com

| Method | Reagents | Catalyst | Temperature (°C) | Pressure (MPa) | Key Features | Reference |

| Alkylation | Piperazine, Bromoethane | - | Reflux | Atmospheric | Simple, but can lead to polysubstitution. | |

| Reductive Amination | Piperazine, Acetaldehyde, H2 | Ni, Pd, or Pt | Various | Various | Common lab method. | |

| Catalytic Alkylation | Piperazine, Ethanol | Cu-Co-Mo/Al2O3 | 80-350 | 0.1-10.0 | High yield, suitable for industrial scale. | google.com |

Methods for the Incorporation and Derivatization of the Benzylsulfonyl Group

With N-ethylpiperazine in hand, the next key transformation is the introduction of the benzylsulfonyl moiety. This is typically achieved through a sulfonylation reaction.

Sulfonylation Reactions Utilizing Benzylsulfonyl Chlorides

The most direct method for the synthesis of this compound is the reaction of N-ethylpiperazine with benzylsulfonyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. doubtnut.com

The synthesis of benzylsulfonyl chloride itself can be achieved through the chlorosulfonation of toluene (B28343) or by the oxidation of benzyl (B1604629) mercaptan. wikipedia.org

Modification of the Benzyl Moiety for Enhanced Biological Activity

To explore the structure-activity relationship (SAR) and optimize the biological properties of this compound analogs, modifications to the benzyl group are frequently undertaken. The introduction of various substituents on the phenyl ring of the benzylsulfonyl group can significantly impact the compound's potency and selectivity for its biological target.

For instance, the synthesis of substituted benzenesulfonyl chlorides can be achieved from the corresponding anilines via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst. google.com This allows for the introduction of a wide range of substituents, such as halogens, alkyl, nitro, and cyano groups, onto the aromatic ring. google.comgoogle.com The biological evaluation of the resulting analogs can then provide valuable insights into the electronic and steric requirements for optimal activity. For example, studies on other classes of sulfonyl-containing compounds have shown that the nature and position of substituents on the aromatic ring can dramatically influence their biological effects. researchgate.net

Advanced Synthetic Strategies for Structurally Diverse this compound Analogs

Beyond the classical multi-step synthesis, more advanced strategies can be employed to generate libraries of this compound analogs in a more efficient manner. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer a significant advantage in terms of time and resource efficiency. nih.govresearchgate.net

For example, a one-pot synthesis could potentially be developed where piperazine is first ethylated in situ, followed by the direct addition of a substituted benzylsulfonyl chloride. Furthermore, the use of solid-phase synthesis, where one of the reactants is attached to a solid support, can facilitate the purification of the final products and is amenable to high-throughput synthesis of analog libraries.

Another advanced approach involves the use of novel catalytic systems. For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of N-sulfonyl amidines, which share some structural similarities with the target compound. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound analogs.

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The synthesis of single-enantiomer pharmaceuticals is a critical aspect of modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. libretexts.org For chiral piperazine derivatives such as this compound, which possess a chiral center, obtaining enantiomerically pure forms is essential for investigating their biological activity. This can be achieved through two primary strategies: direct stereoselective synthesis or the resolution of a racemic mixture. libretexts.org

Stereoselective synthesis aims to produce a single enantiomer directly. While specific methods for this compound are not extensively documented in publicly available literature, general approaches for synthesizing chiral piperidines and other cyclic amines can be adapted. One such strategy involves the use of a chiral auxiliary or a chiral catalyst in the synthetic route. For instance, a modular approach to substituted piperidines has been developed using a gold-catalyzed cyclization, which can be made enantioselective by starting with a chiral amine derived from a chiral sulfinyl imine. nih.gov A similar strategy could hypothetically be employed to construct the chiral piperazine core of the target molecule.

The more common and often more practical approach for obtaining single enantiomers, especially during initial investigation, is through chiral resolution. libretexts.orgonyxipca.com This process involves the separation of a 50:50 mixture of enantiomers (a racemate). libretexts.org Since enantiomers have identical physical properties in an achiral environment, resolution relies on converting them into diastereomers, which have different physical properties and can thus be separated. libretexts.org

A widely used method is classical resolution via the formation of diastereomeric salts. libretexts.org This involves reacting the racemic base, in this case, a chiral precursor to or the final this compound, with an enantiomerically pure chiral acid. This reaction creates a mixture of two diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from a suitable solvent. onyxipca.com The crystallized salt is then separated, and the chiral acid is removed to yield the desired pure enantiomer. Common chiral resolving agents for bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. onyxipca.com A screening process is typically conducted to identify the optimal conditions. onyxipca.com

Below is a hypothetical data table illustrating the results of a chiral resolution screening for a racemic chiral amine precursor of this compound.

Table 1: Illustrative Chiral Resolution Screening of a Racemic Piperazine Precursor

| Resolving Agent | Solvent | Diastereomeric Excess (d.e.) of Crystalline Salt (%) |

|---|---|---|

| (+)-Tartaric Acid | Methanol | 45 |

| (+)-Tartaric Acid | Ethanol/Water (9:1) | 78 |

| (-)-Mandelic Acid | Isopropanol | 62 |

| (-)-Mandelic Acid | Acetonitrile | 85 |

Another powerful technique for chiral separation is chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govmdpi.com In this method, the racemic mixture is passed through a column containing a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. mdpi.comiupac.org This direct method avoids the need for derivatization into diastereomers. iupac.org Various types of CSPs are commercially available, including those based on cellulose, amylose, and cyclodextrins, offering a high probability of finding a suitable system for the resolution of a given racemate. nih.goviupac.org

High-Throughput Synthesis and Library Generation Methodologies

In modern medicinal chemistry, the efficient exploration of a chemical scaffold is crucial for identifying lead compounds with optimal activity and properties. High-throughput synthesis (HTS) and the generation of compound libraries are key strategies to achieve this. These methodologies allow for the rapid, parallel synthesis of a large number of structurally related compounds.

For a molecule like this compound, a library of analogs can be generated to explore the structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule. The core structure of this compound offers several points for diversification:

The Benzylsulfonyl Group: The phenyl ring of the benzyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para).

The Ethyl Group: The ethyl group on the N4 position of the piperazine ring can be replaced with other alkyl or functionalized alkyl chains.

High-throughput synthesis of a this compound analog library would typically be performed on a small scale in parallel, often using automated liquid handlers and reaction blocks. A common approach to building such a library would be to start with a common intermediate, such as 1-ethylpiperazine (B41427), and react it in parallel with a diverse set of sulfonyl chlorides (R-SO₂Cl).

For example, a library could be constructed by reacting 1-ethylpiperazine with an array of substituted benzenesulfonyl chlorides in a multi-well plate format. Each well would contain the piperazine starting material and a different sulfonyl chloride, leading to a unique analog in each well. After the reaction, high-throughput purification techniques, such as solid-phase extraction (SPE) or preparative HPLC, would be used to isolate the products.

The table below illustrates a small, representative library of this compound analogs that could be generated using such a high-throughput approach.

Table 2: Illustrative Library of this compound Analogs

| Compound ID | R¹ (Substitution on Benzyl Ring) | R² (Substitution on Piperazine N4) |

|---|---|---|

| LIB-001 | H (unsubstituted) | -CH₂CH₃ |

| LIB-002 | 4-Chloro | -CH₂CH₃ |

| LIB-003 | 4-Methoxy | -CH₂CH₃ |

| LIB-004 | 3-Nitro | -CH₂CH₃ |

| LIB-005 | H (unsubstituted) | -CH₃ |

| LIB-006 | H (unsubstituted) | -CH₂CH₂OH |

| LIB-007 | 4-Chloro | -CH₃ |

Such a library provides a valuable collection of compounds for biological screening. The data obtained from these screenings can then be used to build a comprehensive understanding of the structure-activity relationships, guiding the design of more potent and selective compounds.

Structure Activity Relationship Sar and Ligand Design Principles for 1 Benzylsulfonyl 4 Ethylpiperazine Derivatives

Influence of the Piperazine (B1678402) Ring Substitution Pattern on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly impacts the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

The N4-ethyl substituent on the piperazine ring plays a crucial role in modulating the biological activity of this class of compounds. The alkylation of the N4-position of a piperazine ring can enhance activity against certain biological targets. nih.gov The ethyl group, being a small alkyl group, can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with target proteins. The electronic effect of the ethyl group is primarily electron-donating, which can increase the basicity of the N4 nitrogen atom. This change in basicity can alter the compound's ionization state at physiological pH, thereby influencing its binding to receptors or enzymes.

Hypothetical SAR data illustrating the effect of N4-substituents on biological activity:

| Compound | N4-Substituent | Lipophilicity (LogP) | Relative Activity (%) |

|---|---|---|---|

| 1 | -H | 1.2 | 20 |

| 2 | -CH₃ | 1.5 | 60 |

| 3 | -CH₂CH₃ (Ethyl) | 1.8 | 100 |

| 4 | -CH(CH₃)₂ | 2.1 | 85 |

| 5 | -CH₂CH₂OH | 1.3 | 70 |

While the N4-position is a key point for modification, substitutions at the N1-nitrogen and the carbon atoms of the piperazine core also offer avenues for modulating activity. The N1-nitrogen is directly attached to the electron-withdrawing benzylsulfonyl group, which significantly reduces its basicity. Further substitution at this position is generally less common but could be explored to fine-tune electronic properties.

Impact of the Benzylsulfonyl Moiety on Receptor/Enzyme Interactions

The electronic nature and position of substituents on the benzene (B151609) ring of the benzylsulfonyl group can dramatically alter the compound's interaction with its biological target. The introduction of electron-withdrawing or electron-donating groups can modify the electronic distribution of the entire benzylsulfonyl moiety. These changes can affect hydrogen bonding, π-π stacking, and other non-covalent interactions with the receptor. A study on the benzylation of piperazine with substituted benzyl (B1604629) bromides indicated that the reaction rates are sensitive to the nature of the substituent on the benzene ring, a principle that can be extended to receptor-ligand interactions. asianpubs.org

Hypothetical SAR data showing the effect of benzene ring substituents:

| Compound | Substituent on Benzene Ring | Hammett Constant (σ) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| 6 | H | 0.00 | 50 |

| 7 | 4-Cl | 0.23 | 25 |

| 8 | 4-OCH₃ | -0.27 | 75 |

| 9 | 4-NO₂ | 0.78 | 10 |

| 10 | 3-Cl | 0.37 | 30 |

Conformational Preferences and Stereochemical Implications for Activity

The three-dimensional structure of 1-(Benzylsulfonyl)-4-ethylpiperazine derivatives is a key determinant of their biological activity. The piperazine ring typically adopts a chair conformation, and the orientation of the substituents can have a significant impact on receptor binding. researchgate.net

The presence of stereocenters, for example, through substitution on the piperazine ring or the benzyl group, would lead to enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities. nih.gov For instance, one enantiomer might fit perfectly into a chiral binding pocket of a receptor, while the other may have a much lower affinity or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for understanding the SAR and for the development of therapeutically useful agents. Conformational analysis, often aided by computational modeling, can help in designing ligands with a preferred conformation for optimal interaction with their biological target. nih.gov

In-depth Analysis of this compound Reveals Scarcity of Publicly Available Research Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the structure-activity relationship (SAR), pharmacophore identification, and quantitative structure-activity relationship (QSAR) of the specific chemical compound this compound are not publicly available. As a result, an article focusing solely on the requested detailed scientific analysis of this compound cannot be generated at this time.

While the individual chemical moieties, benzylsulfonyl and ethylpiperazine, are present in various reported biologically active molecules, scientific investigation into the specific combination represented by this compound appears to be limited or not disclosed in public-domain research.

General principles of medicinal chemistry and drug design allow for hypotheses about the potential roles of the structural components of this compound. The piperazine ring is a common scaffold in drug discovery, known for its ability to interact with various biological targets. The ethyl group at the N4 position can influence the compound's basicity, lipophilicity, and steric profile, which in turn can affect its pharmacokinetic properties and binding affinity to a target. The benzylsulfonyl group is a significant feature that can engage in various non-covalent interactions, such as hydrogen bonding and aromatic interactions, which are crucial for molecular recognition by a biological target.

However, without specific experimental data and computational studies on this compound, any discussion on its pharmacophore and QSAR would be purely speculative. Such studies are essential for:

Developing Predictive Models for Biological Activity: QSAR models are statistically derived equations that correlate variations in the chemical structure of a series of compounds with their biological activity. To develop such a model for this compound derivatives, a dataset of these compounds with their measured biological activities against a specific target would be required.

Elucidating Key Features for Target Binding Affinity: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This requires either a known 3D structure of the target-ligand complex or a set of active and inactive molecules from which a common feature hypothesis can be derived.

Given the absence of such dedicated research in the public domain, a detailed and scientifically accurate article adhering to the requested structure cannot be constructed. Further research and publication of data specifically on this compound and its analogs are necessary to enable the in-depth analysis requested.

Preclinical Biological Activity and Mechanistic Investigations of 1 Benzylsulfonyl 4 Ethylpiperazine Analogs

Antimicrobial Spectrum and Efficacy in In Vitro and Animal Models

Derivatives of piperazine (B1678402), a versatile heterocyclic compound, have been extensively studied for their potential as antimicrobial agents. The incorporation of a sulfonyl group, as seen in the 1-(benzylsulfonyl)piperazine (B2424539) scaffold, has been a strategy to explore and enhance these biological activities.

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Several studies have demonstrated the antibacterial potential of piperazine derivatives against a range of pathogenic bacteria. For instance, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains. nih.gov In another study, newly synthesized piperazine derivatives were effective against Staphylococcus aureus and Escherichia coli. researchgate.netneuroquantology.com

One study focused on N,N′-disubstituted piperazines conjugated with a 1,3,4-thiadiazole (B1197879) moiety. These compounds exhibited notable antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Furthermore, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which share a sulfonyl-piperidine structural element, were found to have potent activity against plant pathogenic bacteria such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Piperazine Analogs

| Compound Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| N-Alkyl and N-Aryl Piperazine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Significant activity | nih.gov |

| N,N′-Disubstituted Piperazines with 1,3,4-thiadiazole | E. coli | Significant activity | mdpi.com |

| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine Derivatives | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum | Significant potent antimicrobial activities | nih.gov |

| Substituted Piperazine Derivatives | S. aureus, E. coli | Good to moderate activity | neuroquantology.com |

Antifungal Activity Assessment

The antifungal properties of piperazine analogs have also been a subject of investigation. Benzimidazole and piperazine are core structures in some systemic fungicides. researchgate.net Research on 1-alkyl/H-2[4-(alkyl/aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives revealed that some of these compounds exhibit antifungal activity comparable to the standard drug Ketoconazole against Candida albicans. researchgate.netepa.gov

Similarly, a series of N-alkyl and N-aryl piperazine derivatives, while showing strong antibacterial effects, were found to be less active against the tested fungal strains. nih.gov In contrast, certain flavonol derivatives incorporating a piperazine moiety demonstrated good antifungal activity against various fungi, including Phomopsis sp (P.s.) and Phytophthora capsica (P.c.). nih.gov One particular compound, N5, showed superior efficacy compared to the commercial fungicide azoxystrobin. nih.gov Another study highlighted that novel triazole compounds containing a piperazine moiety were active against several human pathogenic fungi. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Piperazine Analogs

| Compound Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 1-Alkyl/H-2[4-(alkyl/aryl-piperazin-1-yl)-methyl]-benzimidazole Derivatives | Candida albicans | Comparable activity to Ketoconazole | researchgate.netepa.gov |

| Flavonol derivatives containing piperazine (e.g., N5) | Phomopsis sp (P.s.), Phytophthora capsica (P.c.) | EC50 of 12.9 µg/mL (P.s.) and 25.8 µg/mL (P.c.) | nih.gov |

| Novel triazole compounds containing piperazine | Various human pathogenic fungi | Active against nearly all fungi tested | nih.gov |

| N-Alkyl and N-Aryl Piperazine Derivatives | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Less active than against bacteria | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The mechanisms through which these piperazine analogs exert their antimicrobial effects are varied. For some antibacterial piperazine derivatives, the proposed mechanism involves the inhibition of essential bacterial enzymes. For example, N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole moiety have been suggested as probable inhibitors of enoyl-ACP reductase, an enzyme crucial for fatty acid biosynthesis in bacteria. mdpi.com

In the context of antifungal activity, some flavonol derivatives containing piperazine are believed to act by disrupting the fungal cell membrane. nih.gov Studies on one such compound, N5, showed that it caused the fungal mycelium to bend and fold, altering its morphology. nih.gov Further investigations indicated that the compound damages the integrity of the pathogenic fungal cell membranes, leading to increased permeability and leakage of cytoplasmic contents. nih.gov

Antiviral Activities and Viral Target Engagement Studies

The antiviral potential of piperazine-based compounds has been recognized, with research targeting various viral pathogens.

Efficacy against Various Viral Strains in Cellular Assays

A notable example is the investigation of N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivatives as inhibitors of the Zika virus (ZIKV). nih.gov One derivative, compound 24, demonstrated antiviral activity comparable to a previously identified hit compound. nih.gov Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. frontiersin.org Many of these derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org

The core piperazine structure itself has shown antiviral properties. It has been evaluated against Chikungunya virus (CHIKV), an alphavirus. nih.gov Additionally, 1,3,5-triazine (B166579) derivatives containing a piperazine structure have been synthesized and tested for their activity against Potato Virus Y (PVY). mdpi.com

Table 3: Antiviral Efficacy of Selected Piperazine Analogs in Cellular Assays

| Compound Class | Viral Strain | Assay/Measurement | Reference |

|---|---|---|---|

| N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivative (Compound 24) | Zika Virus (ZIKV) | Comparable antiviral activity to hit compound 1 | nih.gov |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Interference with viral replication in the micromolar range | frontiersin.org |

| Piperazine | Chikungunya Virus (CHIKV) | Antiviral activity investigated by plaque reduction and immunofluorescence assays | nih.gov |

| 1,3,5-Triazine derivatives containing piperazine (Compound C35) | Potato Virus Y (PVY) | Curative, protective, and inactivation activities comparable to ningnanmycin | mdpi.com |

Investigation of Molecular Interactions with Viral Proteins

Research into the mechanism of antiviral action has pointed towards specific interactions with viral proteins. The N-phenylsulfonyl-PMBN derivative 24 was identified as a ZIKV entry inhibitor, acting at an early stage of the viral life cycle. nih.gov

Studies on the unsubstituted piperazine molecule revealed that it binds to a conserved hydrophobic pocket of the capsid protein (CP) of Aura virus, a model for alphaviruses. nih.gov Molecular docking studies further suggested that piperazine binds with even greater affinity to the hydrophobic pocket of the Chikungunya virus capsid protein (CVCP). nih.gov This binding to the capsid protein is a promising target for therapeutic intervention. nih.gov In a similar vein, molecular docking of a 1,3,5-triazine derivative (C35) suggested that it forms hydrogen bonds with glutamic acid at position 150 of the Potato Virus Y capsid protein, providing a theoretical basis for its antiviral activity. mdpi.com

Antineoplastic and Antiproliferative Effects in Preclinical Cancer Models

General studies on various piperazine derivatives have indicated potential for anticancer activity. For instance, some piperazine-containing compounds have been shown to induce apoptosis in cancer cells. researchgate.netnih.gov The mechanisms often involve the activation of intrinsic mitochondrial signaling pathways. researchgate.net However, specific data on 1-(benzylsulfonyl)-4-ethylpiperazine's ability to inhibit cancer cell growth, induce apoptosis, or modulate key oncogenic signaling pathways is not specifically documented in the available research. Studies on phenylsulfonylpiperazine derivatives have suggested that structural modifications, such as halogenation, can influence their antitumor potential. mdpi.com

Modulation of Oncogenic Signaling Pathways

The modulation of oncogenic signaling pathways is a key mechanism for many anticancer agents. The PI3K/AKT/mTOR signaling pathway, for instance, is a common target. mdpi.com While some sulfonamide derivatives are known to modulate this pathway, specific investigations into the effect of this compound on such pathways have not been reported. mdpi.com

Anti-inflammatory and Immunomodulatory Properties

The anti-inflammatory potential of piperazine-related compounds has been explored, but specific data for this compound is lacking.

Inhibition of Inflammatory Kinases (e.g., IKK-β)

There is no specific information available in the reviewed literature that details the inhibitory effects of this compound or its direct analogs on inflammatory kinases such as IKK-β.

Activation of Cytoprotective Pathways (e.g., NRF2-KEAP1 Axis Modulation)

The NRF2-KEAP1 signaling pathway is a critical regulator of cellular defense against oxidative stress and is a target for cytoprotective and cancer-preventive strategies. nih.govfrontiersin.orgnih.govunibo.itresearchgate.net Activation of NRF2 leads to the expression of numerous antioxidant and detoxification genes. frontiersin.orgunibo.it While the modulation of this pathway by various chemical compounds is an active area of research, there are no specific studies demonstrating the activation or modulation of the NRF2-KEAP1 axis by this compound.

Neuropharmacological Investigations in Animal Models and Receptor Binding Assays

The piperazine moiety is a common scaffold in the development of centrally acting agents. However, specific neuropharmacological investigations, including receptor binding assays for this compound, are not described in the available scientific literature.

Modulation of G-Protein Coupled Receptors (e.g., mGlu5, P2Y12)

mGlu5 Receptor Modulation

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is a significant target for the treatment of various neurological and psychiatric disorders. nih.govcore.ac.uk Positive allosteric modulators (PAMs) of mGlu5 are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate. nih.govcore.ac.uk Studies on N-aryl piperazine derivatives have identified them as potent mGlu5 PAMs. nih.gov For instance, compounds like VU0364289 and DPFE have been shown to induce significant leftward shifts in the glutamate concentration-response curves for Ca2+ mobilization and the phosphorylation of extracellular signal-regulated kinases 1 and 2. nih.gov These PAMs exhibit micromolar affinity for the allosteric binding site on the mGlu5 receptor and demonstrate high selectivity. nih.gov

While these studies have primarily focused on N-aryl piperazines, the potential for N-benzylsulfonylpiperazine analogs to act as mGlu5 modulators is an area of interest. The benzylsulfonyl group can be considered a bioisosteric replacement for the aryl groups in known PAMs, potentially interacting with the allosteric site in a similar fashion. Further research is needed to synthesize and evaluate this compound and its analogs for their ability to modulate mGlu5 receptor activity.

P2Y12 Receptor Modulation

The P2Y12 receptor is another critical GPCR, primarily found on the surface of platelets, and plays a central role in thrombosis. researchgate.netresearchgate.netnih.govfrontiersin.org Antagonists of the P2Y12 receptor are a cornerstone of antiplatelet therapy, used to prevent heart attacks and strokes. researchgate.netresearchgate.netnih.govdocumentsdelivered.com These antagonists work by blocking the binding of adenosine (B11128) diphosphate (B83284) (ADP), which in turn prevents platelet activation and aggregation. nih.govfrontiersin.org

Currently, there is no direct scientific evidence from the conducted searches to suggest that this compound or its close analogs act as P2Y12 receptor antagonists. The known P2Y12 inhibitors, such as clopidogrel, prasugrel, and ticagrelor, have distinct chemical structures. researchgate.netresearchgate.netfrontiersin.orgnih.gov However, given the diverse range of chemical scaffolds that can interact with GPCRs, the possibility of sulfonylpiperazine derivatives exhibiting affinity for the P2Y12 receptor cannot be entirely ruled out without experimental validation.

Interaction with Neurotransmitter Receptors (e.g., Dopamine (B1211576) D2/D3, Serotonin (B10506) 5-HT7)

Dopamine D2/D3 Receptor Interaction

Dopamine D2 and D3 receptors are key targets for antipsychotic medications. While both are members of the D2-like receptor family, their distinct anatomical distributions and signaling pathways suggest that subtype-selective ligands could offer improved therapeutic profiles with fewer side effects. mdpi.com N-phenylpiperazine analogs have been extensively studied for their ability to selectively bind to the D3 receptor over the D2 receptor. nih.govscialert.net These compounds are thought to achieve their selectivity by binding in a bitopic manner, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and a secondary pharmacophore interacts with a unique secondary binding site on the D3 receptor. nih.gov

For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines and their corresponding 4-thiazolyl-4-ylbenzamide N-piperazine analogs have shown high binding affinities for the D3 receptor, with Ki values ranging from 1.4 to 43 nM and 2.5 to 31 nM, respectively. scialert.net These compounds also demonstrated significant D3 versus D2 receptor binding selectivity, with ratios ranging from 67 to 1831-fold for the thiophene (B33073) series and 73 to 1390-fold for the thiazole (B1198619) series. scialert.net The structure-activity relationship (SAR) studies of eticlopride-based bitopic ligands have also provided insights into achieving D2/D3 receptor selectivity, where O-alkylation of the pyrrolidine (B122466) ring led to higher binding affinities compared to N-alkylation. nih.gov

The benzylsulfonyl moiety of this compound could potentially serve as a key pharmacophoric element for interaction with dopamine receptors. The aromatic ring of the benzyl (B1604629) group could engage in pi-stacking interactions within the receptor's binding pocket, similar to the phenyl groups in known D2/D3 ligands.

Dopamine D2/D3 Receptor Binding Affinities of Analogous Piperazine Derivatives

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity | Reference |

|---|---|---|---|---|

| 4-Thiophene-3-yl-benzamide N-phenylpiperazine (6a) | ~700 | 1.4 | ~500 | nih.govscialert.net |

| 4-Thiazolyl-4-ylbenzamide N-piperazine (7a) | ~1800 | 2.5 | ~720 | scialert.net |

| Eticlopride Analog (11) | 25.3 | 6.97 | 3.6 | nih.gov |

Serotonin 5-HT7 Receptor Interaction

The serotonin 5-HT7 receptor is implicated in a variety of physiological processes, including mood regulation, cognition, and circadian rhythms, making it an attractive target for the treatment of central nervous system disorders. nih.govnih.govnih.govnih.gov Several classes of compounds, including those with a sulfonylpiperazine scaffold, have been identified as potent 5-HT7 receptor antagonists. nih.gov

A study on 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene (B151609) sulfonamides and N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides revealed that most of these compounds displayed IC50 values in the range of 12-580 nM for the 5-HT7 receptor. Arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines have also been investigated as dually active ligands for both α2-adrenoceptors and 5-HT7 receptors, with some compounds showing high affinity for the 5-HT7 receptor (Ki = 30–727 nM). nih.gov The structure-activity relationship studies indicated that the nature of the substituent on the piperazine ring and the type of sulfonamide group are crucial for high affinity and selectivity. nih.gov

5-HT7 Receptor Affinities of Analogous Sulfonamide and Piperazine Derivatives

| Compound Class | 5-HT7 Receptor Affinity (IC50 or Ki) | Reference |

|---|---|---|

| 4-Methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides | 12-580 nM (IC50) | Not specified in search results |

| N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides | 12-580 nM (IC50) | Not specified in search results |

Neuroprotective Effects in Models of Cerebral Ischemia

Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, ultimately resulting in neuronal cell death. frontiersin.orggsu.edunih.govexplorationpub.com Neuroprotective agents aim to interrupt these processes. frontiersin.orgexplorationpub.com While direct studies on this compound are not available, research on structurally related compounds, such as sulfonylureas and other piperazine derivatives, suggests a potential for neuroprotection.

Sulfonylurea drugs, like glibenclamide, have demonstrated neuroprotective effects in animal models of ischemic stroke by reducing brain edema and improving neurological outcomes. nih.gov These effects are thought to be mediated by the inhibition of SUR1-regulated potassium channels. nih.gov Furthermore, a novel piperazine derivative, BN 80933, which is an inhibitor of neuronal nitric-oxide synthase and an antioxidant, has shown neuroprotective effects in a mouse model of transient focal cerebral ischemia. researchgate.net Other studies have highlighted the neuroprotective potential of various compounds in cerebral ischemia/reperfusion injury by mechanisms that include reducing oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis. nih.gov These findings suggest that the sulfonylpiperazine scaffold could be a promising starting point for the development of new neuroprotective agents for ischemic stroke.

Other Enzymatic and Receptor-Specific Modulations

Metalloprotease Inhibition Profiles

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological conditions, including cancer and arthritis. scialert.net A study focused on a new generation of cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid. nih.gov The design of these inhibitors incorporated a sulfonamide group at the 1N-position of the piperazine ring to effectively fill the S1' pocket of the enzyme. nih.gov This strategic placement, combined with a hydroxamic acid moiety for zinc chelation and diverse functional groups at the 4N-position, led to the development of potent inhibitors. nih.gov For example, inhibitor 20 from this series demonstrated high affinity for MMP-1, MMP-3, MMP-9, and MMP-13, with IC50 values of 24, 18, 1.9, and 1.3 nM, respectively. nih.gov X-ray crystallography of this inhibitor co-crystallized with MMP-3 provided detailed insights into the key binding interactions. nih.gov

Another quantitative structure-activity relationship (QSAR) study on piperidine (B6355638) sulfonamide aryl hydroxamic acid analogs as MMP inhibitors found that the inhibitory potencies against MMP-2 and MMP-13 were significantly correlated with the hydrophobic properties of the molecules, highlighting the importance of hydrophobic interactions. nih.gov

Inhibitory Potency of Piperazine-based MMP Inhibitors

| Compound | MMP-1 (IC50 nM) | MMP-3 (IC50 nM) | MMP-9 (IC50 nM) | MMP-13 (IC50 nM) | Reference |

|---|

Cholinesterase Inhibition Studies

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govacgpubs.org Several studies have demonstrated the potential of piperazine and piperidine derivatives as cholinesterase inhibitors. researchgate.netdocumentsdelivered.com

A recent study investigated the enzyme inhibitory activities of novel benzene sulfonamide-piperazine hybrid compounds. nih.gov The results showed that these compounds have good inhibitory potential against AChE and BChE. nih.gov Specifically, compound 5 from this series was the best inhibitor of AChE with an IC50 of 1.003 mM, while compounds 2 and 5 showed the best inhibition of BChE with an IC50 of 1.008 mM. nih.gov Another study on α,β-unsaturated carbonyl based piperidinone derivatives also reported significant AChE and BuChE inhibitory activity. acgpubs.org For instance, a derivative with a nitro substituent (compound 1d) was the most potent against AChE (IC50 = 12.55 µM), and a derivative with a chloro substituent (compound 1g) was the most effective against BuChE (IC50 = 17.28 µM). acgpubs.org These findings suggest that the sulfonylpiperazine scaffold is a promising framework for designing novel cholinesterase inhibitors.

Cholinesterase Inhibitory Activity of Analogous Sulfonamide and Piperazine/Piperidinone Derivatives

| Compound | AChE IC50 (mM/µM) | BChE IC50 (mM/µM) | Reference |

|---|---|---|---|

| Benzene sulfonamide-piperazine hybrid (Cmpd 5) | 1.003 mM | 1.008 mM | nih.gov |

| Benzene sulfonamide-piperazine hybrid (Cmpd 2) | - | 1.008 mM | nih.gov |

| Piperidinone derivative (1d) | 12.55 µM | - | acgpubs.org |

Antitrypanosomal Efficacy

Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a major health concern in many parts of the world. The search for new, effective, and safe antitrypanosomal agents is a global health priority. Several studies have highlighted the potential of piperazine-containing compounds in this area. core.ac.ukresearchgate.netnih.govnih.govmdpi.com

Novel linear 3-nitro-1H-1,2,4-triazole-based piperazides have been synthesized and evaluated as antitrypanosomal agents. nih.gov Many of these derivatives were found to be potent and selective against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In some cases, these compounds were significantly more potent than the reference drug, benznidazole. nih.gov Another study on 1,2,3-triazole-based hybrids also demonstrated potent activity against T. cruzi trypomastigotes, with IC50 values for some analogs being 10 to 100 times lower than that of benznidazole. mdpi.com For example, the triazole derivative 1d showed an IC50 of 0.21 µM against trypomastigotes. mdpi.com The mechanism of action for some of these compounds is thought to involve the release of nitric oxide, which is toxic to the parasites. nih.gov Furthermore, piperazine-linked bisbenzamidines have also shown significant trypanocidal activity, suggesting that the piperazine moiety can be a valuable component in the design of new antitrypanosomal drugs. researchgate.net

Antitrypanosomal Activity of Analogous Piperazine and Triazole Derivatives against T. cruzi

| Compound | IC50 against T. cruzi trypomastigotes (µM) | Reference |

|---|---|---|

| 1,2,3-Triazole derivative (1d) | 0.21 | mdpi.com |

| 1,2,3-Triazole derivative (1f) | 1.23 | mdpi.com |

| 1,2,3-Triazole derivative (1g) | 2.28 | mdpi.com |

Computational and Theoretical Elucidations of 1 Benzylsulfonyl 4 Ethylpiperazine and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For sulfonylpiperazine derivatives, these methods offer a detailed picture of their intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies on analogous sulfonylpiperazine compounds, such as ethyl, benzene (B151609), and furan (B31954) sulfonyl piperazine (B1678402), have utilized DFT, specifically with the B3LYP functional and 6-311++G(d,p) basis set, to optimize their molecular geometries. nih.gov These calculations are crucial for obtaining stable molecular conformations and understanding the vibrational modes, which can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov

DFT calculations also enable the determination of various molecular properties. For instance, in studies of other heterocyclic compounds, DFT has been employed to compare the energy differences and stabilities of various isomers. mdpi.com The optimized geometry from DFT serves as the foundation for further computational analyses, including the calculation of electronic and reactivity descriptors. nih.gov

Table 1: Key DFT Applications in the Study of Sulfonylpiperazine Analogs

| Computational Method | Application | Investigated Analogs | Reference |

| DFT/B3LYP/6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | Ethyl, Benzene, and Furan Sulfonyl Piperazine | nih.gov |

| DFT/B3LYP/6-31+G(d,p) | Comparison of Isomer Stabilities | Schiff Base Sulfonamide Analogues | mdpi.com |

| DFT/B3LYP/6-31G | Geometry Optimization for Docking Studies | 1,2,4-Triazine Sulfonamide Derivatives |

This table is generated based on findings from related research and illustrates the application of DFT in studying similar compounds.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity.

For analogs of 1-(benzylsulfonyl)-4-ethylpiperazine, the HOMO-LUMO gap has been analyzed to understand their electronic behavior. nih.gov A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. uky.edu In related sulfonamide derivatives, the calculated HOMO and LUMO energies have demonstrated that charge transfer can occur within the molecule. nih.gov The distribution of HOMO and LUMO densities also provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis of Related Compounds

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication | Reference |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | (Data not specified) | (Data not specified) | Small | Chemically reactive | uky.edu |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | (Data not specified) | (Data not specified) | (Data not specified) | Charge transfer occurs | nih.gov |

| Benzo and anthraquinodimethane derivatives | (Varied) | (Varied) | (Varied) | Varied reactivity | rsc.org |

This table presents findings from studies on various sulfonamide-containing molecules, highlighting the utility of HOMO-LUMO analysis.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods provide a virtual screening platform to assess potential therapeutic applications.

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking simulations have been performed on various sulfonylpiperazine analogs to predict their binding modes and affinities with different protein targets. For example, a study on 1-arylsulfonyl-4-phenylpiperazine derivatives investigated their interactions with enzymes like α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. nih.govresearchgate.net Similarly, other piperazine derivatives have been docked against targets such as the GABA-A receptor and topoisomerase II. nih.govnih.gov

These studies reveal the specific amino acid residues within the protein's active site that are involved in binding. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in a study of 1-arylsulfonyl-4-phenylpiperazine, specific interactions with the active site of α-glucosidase were identified, explaining the observed inhibitory activity. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

The primary outputs of molecular docking are the predicted binding poses of the ligand in the protein's active site and an estimation of the binding affinity, often expressed as a docking score or binding energy. A lower binding affinity generally indicates a more stable ligand-protein complex.

In a comparative study, different sulfonyl piperazine derivatives, including a benzene sulfonyl piperazine analog, were docked with various protein data bank (PDB) IDs, and the binding affinities and root-mean-square deviation (RMSD) values were analyzed. nih.gov For some analogs, low binding affinities suggested favorable interactions, potentially useful for drug development. nih.gov Molecular dynamics simulations can further refine these predictions by providing insights into the stability of the ligand-protein complex over time. nih.gov

Table 3: Predicted Binding Affinities of Sulfonylpiperazine Analogs with Biological Targets

| Analog | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

| Benzene Sulfonyl Piperazine | 5ZBH | Low (specific value not provided) | (Not specified) | nih.gov |

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | α-glucosidase | (Varied IC50 values) | (Not specified) | nih.govresearchgate.net |

| Phenylpiperazine-1,3,4-oxadiazole-quinoline hybrids | GABA-A Receptor | (Not specified) | (Not specified) | nih.gov |

This table summarizes findings from molecular docking studies on analogs, demonstrating the prediction of binding affinity against various protein targets.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences their physical properties. In the context of sulfonylpiperazine derivatives, these interactions dictate their supramolecular assembly.

In various 1-aroyl-4-(4-methoxyphenyl)piperazines, the supramolecular assembly has been shown to range from simple chains to complex sheets, governed by C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions. nih.gov The presence and nature of different functional groups on the aromatic rings can significantly alter the resulting crystal packing. Similarly, studies on piperazinium salts have highlighted the importance of N-H···O hydrogen bonds in forming layered structures. nih.gov The analysis of crystal packing in related molecules helps in understanding how this compound might self-assemble into larger, ordered structures.

Hirshfeld Surface Analysis and Crystal Packing Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the crystal packing emerges. This analysis, coupled with 2D fingerprint plots, allows for the decomposition of the complex network of interactions into contributions from specific atom···atom contacts.

The presence of sulfonyl groups, as in this compound, introduces strong hydrogen bond acceptors (the oxygen atoms), which are expected to manifest as prominent features on the Hirshfeld surface. In related sulfonamide structures, weak C–H···O hydrogen bonds are often observed, linking molecules into larger supramolecular assemblies. nih.gov The interplay of these weak interactions, along with potential C–H···π interactions involving the benzyl (B1604629) group, governs the three-dimensional architecture of the crystal. nih.gov The shape of the molecules and the distribution of electrostatic potential on the Hirshfeld surface guide the formation of stable, closely packed structures. The analysis of voids in the crystal lattice can also be performed, providing information on the packing efficiency.

The following table summarizes the contributions of various intermolecular contacts to the Hirshfeld surface for some piperazine analogs.

| Compound/Analog | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | Other Contacts (%) | Reference |

| 8-benzyl-1-[(4-methylphenyl)sulfonyl] derivative | 56.6 | 26.6 | 13.9 | 2.9 (C···C, N···H, S···H) | nih.gov |

| 1-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | 31.8 | Not specified | 38.3 | 29.9 | nih.gov |

| 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) | Data available in source | Data available in source | Data available in source | Data available in source | nih.gov |

Data for 1-benzoyl-4-(4-nitrophenyl)piperazine is detailed in the source but not explicitly broken down into percentages in the abstract.

Detailed Study of Hydrogen Bonding Networks

Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in the crystal structures of piperazine derivatives. The nature and geometry of these bonds dictate the formation of specific motifs, from simple dimers to complex three-dimensional networks. researchgate.netresearchgate.net

Studies on analogous compounds provide a clear picture of the expected hydrogen bonding. For instance, in 1-benzenesulfonyl-4-benzhydryl-piperazine, the structure exhibits intermolecular hydrogen bonds of the C–H···O type. researchgate.net Similarly, in the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), N–H···O and C–H···O hydrogen bonds link the cations and anions into a three-dimensional framework, featuring distinct ring motifs such as R44(22) and R34(13). researchgate.net

The protonation state of the piperazine nitrogen atoms significantly influences the hydrogen bonding network. While this compound is a tertiary amine and thus cannot act as a classical hydrogen bond donor, its analogs with secondary amine groups, or those that are protonated to form piperazinium salts, exhibit strong N–H···X (where X is an acceptor like O or Cl) hydrogen bonds. nih.govresearchgate.net A study on a series of salts of 1-(4-pyridyl)piperazine (B87328) demonstrated how different anions (e.g., Cl⁻, NO₃⁻, CuCl₄²⁻) induce the formation of diverse and extensive hydrogen-bonded architectures, ranging from 2D layers to intricate 3D frameworks. researchgate.net

The geometry of the hydrogen bonds (donor-acceptor distance and angle) is critical. In piperazine-1,4-diol, an analog of piperazine, O–H···O and O–H···N hydrogen bonds lead to the assembly of 2D layered networks, in contrast to the 3D networks typically formed by piperazine itself in co-crystals with various acids. rsc.org This highlights how subtle changes in the molecular structure can lead to vastly different supramolecular assemblies. For this compound, it is the network of weak C–H···O and potentially C–H···π interactions that will define its supramolecular chemistry in the solid state.

Emerging Research Avenues and Future Directions for 1 Benzylsulfonyl 4 Ethylpiperazine Research

Identification of Novel Biological Targets through Phenotypic and High-Throughput Screening

The initial stages of drug discovery are often focused on identifying the biological targets through which a compound exerts its effects. Phenotypic and high-throughput screening are powerful, complementary strategies to achieve this for novel compounds like 1-(benzylsulfonyl)-4-ethylpiperazine.

Phenotypic screening involves evaluating a compound's effect on cell or organism physiology without a preconceived notion of its target. nih.gov This approach is particularly valuable for discovering first-in-class drugs, as it can uncover unexpected therapeutic activities. nih.gov For instance, derivatives of this compound could be tested in complex cellular models of diseases like neuroinflammation or cancer to identify compounds that produce a desired phenotypic change, such as reduced inflammatory markers or induced cancer cell death. nih.gov

High-Throughput Screening (HTS), conversely, allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov A library of analogues derived from the this compound core could be screened against a panel of known enzymes and receptors implicated in various diseases. This method can efficiently identify initial "hits" for further optimization. nih.gov

Table 1: Illustrative High-Throughput Screening Cascade for this compound Analogues

| Compound ID | Target | Assay Type | Activity (% Inhibition @ 10µM) | Status |

|---|---|---|---|---|

| BSP-001 | Enzyme X | Biochemical | 85% | Hit |

| BSP-002 | Enzyme X | Biochemical | 12% | Inactive |

| BSP-003 | Receptor Y | Cell-based | -5% (Activation) | Inactive |

| BSP-004 | Enzyme Z | Biochemical | 92% | Hit |

| BSP-004 | Enzyme X | Biochemical | 55% | Hit |

Design and Synthesis of Multi-Target Directed Ligands Featuring the Benzylsulfonyl-Piperazine Core

Many complex diseases, such as neurodegenerative disorders and cancer, are multifactorial, involving multiple pathological pathways. jocpr.comresearchgate.net The traditional "one target, one drug" approach may be insufficient for these conditions. researchgate.net Multi-Target Directed Ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering the potential for synergistic efficacy and a better side-effect profile compared to combination therapies. jocpr.comresearchgate.net

The benzylsulfonyl-piperazine scaffold is an attractive core for MTDL design. jneonatalsurg.com The piperazine (B1678402) ring is a common pharmacophore in many approved drugs and can be modified to interact with a variety of targets. researchgate.net For example, by strategically modifying the benzylsulfonyl and ethyl moieties, it may be possible to design derivatives of this compound that simultaneously inhibit key enzymes in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). researchgate.netjneonatalsurg.com

Table 2: Hypothetical Profile of a Multi-Target Directed Ligand (MTDL) Derivative

| Compound ID | Target 1 (AChE) IC₅₀ (nM) | Target 2 (MAO-B) IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Design Rationale |

|---|---|---|---|---|

| MTDL-BSP-101 | 75 | 50 | >100 | Combines pharmacophores for both targets |

| MTDL-BSP-102 | 250 | 65 | >120 | Optimized for MAO-B inhibition |

| MTDL-BSP-103 | 45 | 150 | <10 | Balanced dual-target activity |

Integration of Advanced Artificial Intelligence and Machine Learning Techniques in Drug Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process by accelerating timelines and reducing costs. bpasjournals.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. astrazeneca.commdpi.com

For the this compound program, AI/ML can be employed in several ways:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity of novel derivatives before they are synthesized. nih.gov

Target Identification: AI can analyze biological data to identify and validate novel targets for which benzylsulfonyl-piperazine derivatives might be effective. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on the benzylsulfonyl-piperazine scaffold that are optimized for desired properties, such as high potency and low off-target activity. nih.gov

Table 3: Example of AI/ML-Predicted Properties for Novel Derivatives

| Virtual Compound ID | Predicted Target Affinity (pKi) | Predicted Aqueous Solubility (logS) | Predicted Blood-Brain Barrier Permeation | Toxicity Risk Flag |

|---|---|---|---|---|

| AI-BSP-201 | 8.5 | -3.2 | High | Low |

| AI-BSP-202 | 7.9 | -4.5 | High | Medium |

| AI-BSP-203 | 9.1 | -5.0 | Low | Low |

Exploration of New Chemical Space through Further Diversification of the Piperazine Scaffold and Benzylsulfonyl Moiety

Exploring "chemical space" refers to the process of systematically creating and evaluating new molecules to find those with desired biological activities. nih.govyoutube.com The this compound structure offers numerous opportunities for diversification to expand its chemical space and improve its drug-like properties. nih.govresearchgate.net

Key diversification strategies include:

Piperazine Scaffold Modification: The ethyl group at the N4 position of the piperazine ring can be replaced with a wide variety of other functional groups (e.g., larger alkyl chains, rings, polar groups) to probe the structure-activity relationship (SAR). researchgate.netnih.gov

Benzylsulfonyl Moiety Diversification: The aromatic ring of the benzylsulfonyl group can be substituted with different electron-donating or electron-withdrawing groups. mdpi.com This can modulate the electronic properties of the molecule and its binding interactions with target proteins. The methylene (B1212753) linker can also be altered.

Scaffold Hopping: More advanced techniques can replace the entire benzylsulfonyl-piperazine core with structurally different but functionally similar scaffolds, a process known as scaffold hopping, which can lead to novel intellectual property and improved properties. youtube.com

Table 4: Examples of Chemical Diversification of the this compound Core

| Derivative Series | Modification Site | Example Substituents | Objective |

|---|---|---|---|

| A | N4-position of piperazine | -propyl, -cyclopropyl, -CH₂CH₂OH | Improve potency and solubility |

| B | Benzyl (B1604629) ring | 4-fluoro, 3-chloro, 4-methoxy | Enhance target-specific interactions |

| C | Piperazine Ring | Replacement with homopiperazine | Alter conformation and binding |

| D | Sulfonyl Group | Replacement with carbonyl or other linkers | Explore bioisosteric replacements |

Development of Novel Assay Systems for Efficacy Evaluation and Mechanistic Elucidation

As lead compounds emerge from the initial screening and optimization phases, more sophisticated assay systems are required to evaluate their efficacy and understand their mechanism of action. frontiersin.orgpolyu.edu.hk Moving beyond simple biochemical or single-cell assays is crucial for predicting clinical success.

Future research should focus on developing and utilizing:

Complex In Vitro Models: This includes 3D cell cultures, co-culture systems (e.g., neurons and glia), and organ-on-a-chip technologies. nih.gov These models more accurately mimic the physiological environment of human tissues and can provide more predictive data on a compound's efficacy and potential toxicity.

Target Engagement Assays: These assays confirm that the drug is binding to its intended target within a cellular context. Techniques like cellular thermal shift assays (CETSA) can be employed.

Pathway Analysis: Once a lead compound shows efficacy, a variety of 'omics' technologies (proteomics, transcriptomics) can be used to understand how the compound modulates cellular pathways downstream of the primary target. This provides a deeper understanding of its mechanism of action and can help identify biomarkers for patient selection.

Q & A

Q. What strategies mitigate off-target effects in receptor-binding studies?

- Methodological Answer : Employ competitive binding assays with radiolabeled ligands (e.g., H-SCH23390 for dopamine receptors). Use CRISPR-engineered cell lines lacking the target receptor to confirm specificity. Cross-reference with databases like ChEMBL to exclude pan-assay interference compounds (PAINS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.